molecular formula C6H11ClN2S B14131714 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride

1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride

Cat. No.: B14131714
M. Wt: 178.68 g/mol
InChI Key: RVYMYNYAPPUFIP-UHFFFAOYSA-M
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Description

1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids valuable in a wide range of applications, from industrial processes to scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The chloride ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Silver salts or other halide sources are often used in metathesis reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolium derivatives.

    Substitution: Various imidazolium salts with different anions.

Scientific Research Applications

1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Investigated for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its excellent ionic conductivity.

Mechanism of Action

The mechanism by which 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions. These interactions can influence reaction pathways, stabilize transition states, and enhance the solubility of reactants and products.

Comparison with Similar Compounds

  • 1-Methyl-3-octylimidazolium chloride
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Dodecylpyridinium chloride

Comparison: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and solubility properties compared to other imidazolium-based ionic liquids. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

1-methyl-3-(methylsulfanylmethyl)imidazol-1-ium;chloride

InChI

InChI=1S/C6H11N2S.ClH/c1-7-3-4-8(5-7)6-9-2;/h3-5H,6H2,1-2H3;1H/q+1;/p-1

InChI Key

RVYMYNYAPPUFIP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CN(C=C1)CSC.[Cl-]

Origin of Product

United States

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